molecular formula C4H7I B103956 4-Iodobut-1-ene CAS No. 7766-51-0

4-Iodobut-1-ene

Cat. No.: B103956
CAS No.: 7766-51-0
M. Wt: 182 g/mol
InChI Key: VUSYNHBKPCGGCI-UHFFFAOYSA-N
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Description

4-Iodobut-1-ene is an organic compound with the molecular formula C4H7I. It is a halogenated alkene, specifically an iodinated derivative of 1-butene.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodobut-1-ene can be synthesized through several methods. One common approach involves the halogenation of 1-butene using iodine and a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine adding across the double bond of 1-butene to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Iodobut-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodobut-1-ene involves its reactivity as an alkene and an iodinated compound. The double bond allows it to participate in addition reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodobut-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. The larger atomic size and lower electronegativity of iodine influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-iodobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYNHBKPCGGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337524
Record name 4-Iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-51-0
Record name 1-Butene, 4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobut-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing halogenated butenes like 4-Iodo-1-butene and its fluorinated analogs?

A1: Halogenated alkenes like 4-Iodo-1-butene are valuable intermediates in organic synthesis. The presence of both a halogen atom and a carbon-carbon double bond makes them versatile building blocks for various reactions, including nucleophilic substitutions and additions. [, ]

    Q2: The research highlights the use of DBU as a base for synthesizing 3,3,4,4-Tetrafluoro-4-iodo-1-butene. Why is DBU preferred over other bases like KOH or Et3N in this specific case?

    A2: The choice of base for eliminating HI to form the final product is crucial. The research indicates that:

    • KOH, while effective for the bromo analog, leads to significant degradation of the iodo-containing starting material. [] This suggests a greater sensitivity of the iodo compound towards strong bases.
    • Et3N, a weaker base, results in a low yield (25%), indicating its inefficiency in promoting the elimination reaction. []

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